Etidronic acid (disodium)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Etidronic acid (disodium), also known as disodium etidronate, is a bisphosphonate compound. It is widely used in various fields including medicine, water treatment, and cosmetics. This compound is known for its ability to inhibit the formation, growth, and dissolution of hydroxyapatite crystals, making it useful in treating bone disorders such as osteoporosis and Paget’s disease .

Preparation Methods

Etidronic acid (disodium) can be synthesized through several methods. One common method involves the reaction of phosphorus trichloride with acetic acid in the presence of a tertiary amine. Another method involves the reaction of an acetic acid and acetic anhydride mixture with phosphorous acid . Industrial production typically follows these synthetic routes, ensuring the compound is produced in large quantities with high purity.

Chemical Reactions Analysis

Etidronic acid (disodium) undergoes various chemical reactions, including:

Chelation: It acts as a chelating agent, binding to metal ions such as calcium, iron, and other metals.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s phosphonic acid groups can participate in redox reactions under certain conditions.

Substitution: The hydroxyl and phosphonic acid groups can undergo substitution reactions, forming various derivatives.

Scientific Research Applications

Etidronic acid (disodium) has a wide range of scientific research applications:

Water Treatment: Its chelating properties make it effective in preventing scale and corrosion in water systems.

Cosmetics: It is used as a chelating agent in various cosmetic products to enhance stability and efficacy.

Industrial Applications: It is used in the dyeing industry as a peroxide stabilizer and dye-fixing agent, and in non-cyanide electroplating as a chelating agent.

Mechanism of Action

Etidronic acid (disodium) works by binding to hydroxyapatite crystals in bone, inhibiting their formation, growth, and dissolution. This action prevents bone resorption by osteoclasts, thus maintaining bone density and strength . The compound’s ability to chelate metal ions also contributes to its effectiveness in water treatment and other industrial applications .

Comparison with Similar Compounds

Etidronic acid (disodium) is a first-generation bisphosphonate, similar to clodronic acid and tiludronic acid. These compounds were developed to mimic the action of pyrophosphate, a regulator of calcification and decalcification . etidronic acid (disodium) is unique in its ability to prevent bone calcification when administered continuously, a property not shared by other bisphosphonates such as alendronate . Other similar compounds include zoledronic acid, ibandronic acid, minodronic acid, and risedronic acid, which are third-generation bisphosphonates with nitrogen-containing structures .

Properties

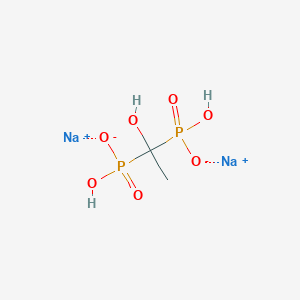

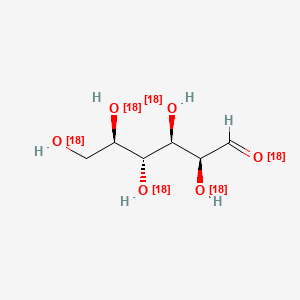

Molecular Formula |

C2H6Na2O7P2 |

|---|---|

Molecular Weight |

249.99 g/mol |

IUPAC Name |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]ethyl]phosphinate |

InChI |

InChI=1S/C2H8O7P2.2Na/c1-2(3,10(4,5)6)11(7,8)9;;/h3H,1H3,(H2,4,5,6)(H2,7,8,9);;/q;2*+1/p-2 |

InChI Key |

GWBBVOVXJZATQQ-UHFFFAOYSA-L |

Canonical SMILES |

CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)